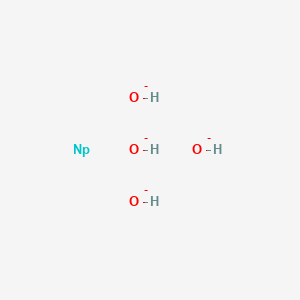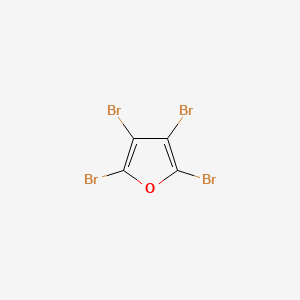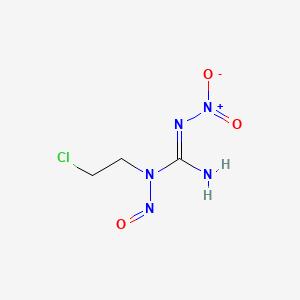
Guanidine, N-(2-chloroethyl)-N'-nitro-N-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- is a compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals, organocatalysis, and as precursors for the synthesis of heterocycles
準備方法
The synthesis of guanidine derivatives, including N-(2-chloroethyl)-N’-nitro-N-nitroso-guanidine, typically involves the reaction of amines with carbodiimides or thioureas in the presence of activating agents . One-pot synthesis methods have also been developed, utilizing substrates such as N-chlorophthalimide, isocyanides, and amines . These methods provide efficient access to diverse guanidines under mild conditions, with yields up to 81% .
化学反応の分析
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thiophilic metal salts, Mukaiyama’s reagent, and coupling reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted guanidines and related derivatives .
科学的研究の応用
This compound has a wide range of applications in scientific research. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives are used as synthetic drugs, biocidal agents, and molecular glues . Additionally, they play crucial roles in the metabolism of living organisms and are used in the development of modern smart materials .
作用機序
The mechanism of action of guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- involves its interaction with molecular targets and pathways in biological systems. Guanidines exhibit both nucleophilic and electrophilic characters, allowing them to participate in various chemical reactions . The aminal function of guanidine acts as an N-nucleophile in additions to unsaturated compounds, while the imine function plays a role in catalytic systems . Upon protonation, guanidine forms a guanidinium cation, which is stabilized by resonance structures .
類似化合物との比較
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and S-methylisothioureas . These compounds share similar chemical properties and applications but differ in their specific structures and reactivity.
特性
CAS番号 |
33952-02-2 |
|---|---|
分子式 |
C3H6ClN5O3 |
分子量 |
195.56 g/mol |
IUPAC名 |
1-(2-chloroethyl)-2-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H6ClN5O3/c4-1-2-8(7-10)3(5)6-9(11)12/h1-2H2,(H2,5,6) |
InChIキー |
FFEKCHZAPPEOBH-UHFFFAOYSA-N |
異性体SMILES |
C(CCl)N(/C(=N/[N+](=O)[O-])/N)N=O |
正規SMILES |
C(CCl)N(C(=N[N+](=O)[O-])N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


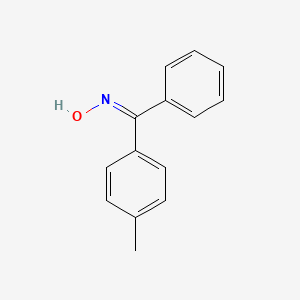


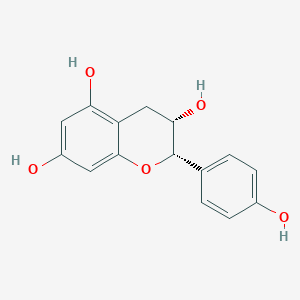
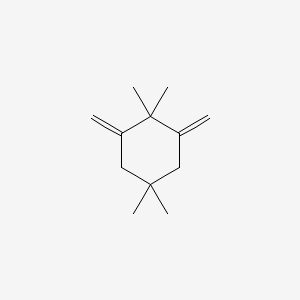
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)


![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)

